REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:11][S:12](O)(=[O:14])=[O:13]>>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([S:12]([Cl:11])(=[O:14])=[O:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
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|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to reflux cautiously over 30 minutes in 10° C. increments
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
by reflux for 16 hours
|
Duration
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16 h
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Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the solution
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Type
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CUSTOM
|
Details
|
was quenched in 1 mL portions into ice-water (2 L)
|
Type
|
ADDITION
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Details
|
Further ice was added as necessary
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Type
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CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered under vacuum
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven for 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |